Ethyl 7-piperidin-1-ylheptanoate;hydrochloride
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Overview
Description
Ethyl 7-piperidin-1-ylheptanoate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
The synthesis of Ethyl 7-piperidin-1-ylheptanoate;hydrochloride typically involves the reaction of 7-bromoheptanoic acid ethyl ester with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 7-piperidin-1-ylheptanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-piperidin-1-ylheptanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-piperidin-1-ylheptanoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 7-piperidin-1-ylheptanoate;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
Methyl 4-piperidone: A derivative with a ketone functional group.
Piperidine-4-carboxylic acid: A derivative with a carboxylic acid functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62522-35-4 |
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Molecular Formula |
C14H28ClNO2 |
Molecular Weight |
277.83 g/mol |
IUPAC Name |
ethyl 7-piperidin-1-ylheptanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-2-17-14(16)10-6-3-4-7-11-15-12-8-5-9-13-15;/h2-13H2,1H3;1H |
InChI Key |
AFYCKUGKJWRARJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1CCCCC1.Cl |
Origin of Product |
United States |
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